

Application Notes and Protocols for Pralsetinib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Pralsetinib*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **pralsetinib**, a selective RET inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The included protocols and data are designed to guide researchers in evaluating the efficacy of **pralsetinib** in various RET-altered cancer types.

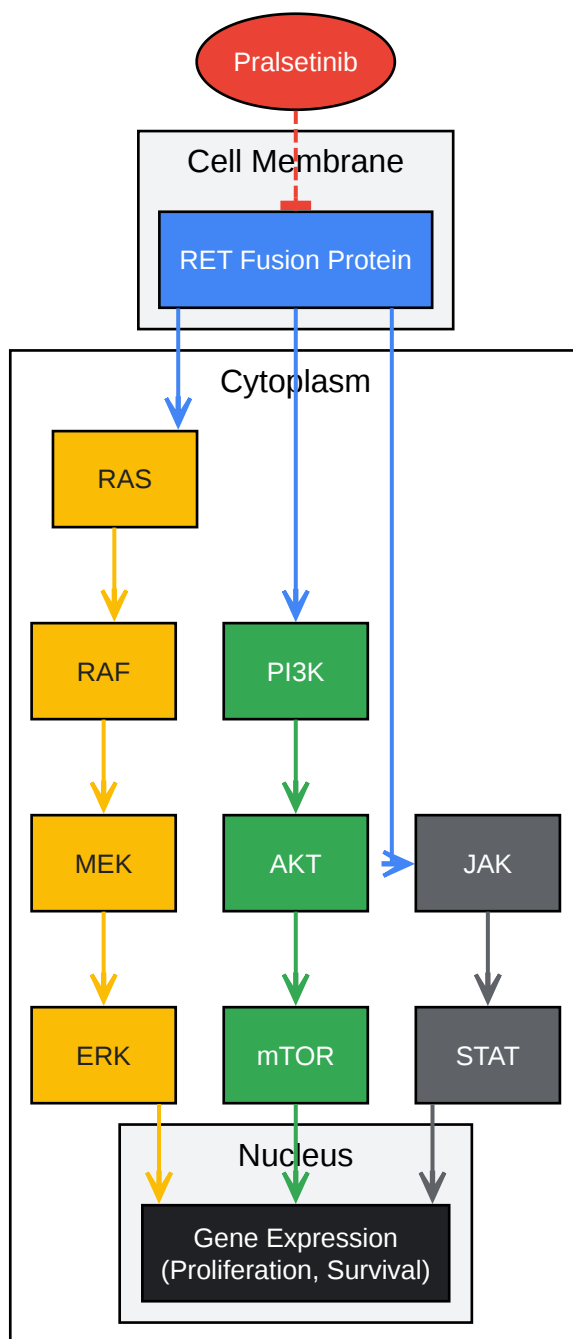
Introduction

Pralsetinib (GAVRETO®) is a potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in several cancers, such as non-small cell lung cancer (NSCLC) and thyroid cancer.[2] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to recapitulate the histopathological and genetic characteristics of the original patient tumor, making them highly relevant for evaluating the efficacy of targeted therapies like **pralsetinib**.[3]

Mechanism of Action and Signaling Pathway

Pralsetinib functions by selectively binding to the ATP-binding site of the RET kinase domain, which inhibits its enzymatic activity.[4] In cancers with RET fusions or mutations, the RET kinase is constitutively active, leading to the downstream activation of multiple signaling pathways that promote tumor growth and survival. These pathways primarily include the

MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting RET, **pralsetinib** effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in RET-driven cancer cells.[4]



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Caption: Pralsetinib Inhibition of RET Signaling Pathways.

Data Presentation: Pralsetinib Efficacy in PDX Models

While extensive clinical data from the ARROW trial has demonstrated the efficacy of **pralsetinib** in patients[5][6], specific quantitative data from preclinical PDX model studies are less commonly published. However, available information from conference abstracts and similar studies with other RET inhibitors allows for a representative summary of expected outcomes.

Table 1: In Vivo Efficacy of **Pralsetinib** in RET-Fusion Positive PDX Models

PDX Model ID	Cancer Type	RET Fusion Partner	Pralsetinib Dose (Oral)	Treatment Duration	Tumor Growth Inhibition (TGI)	Notes
CTG-0838	NSCLC	KIF5B-RET	5 mg/kg BID	21 days	Tumor Regression	Data suggests significant anti-tumor activity.[7]
CR1520	Colorectal	NCOA4-RET	5 mg/kg BID	21 days	Tumor Regression	Demonstrates efficacy in a non-NSCLC, non-thyroid cancer model.[7]
Representative	NSCLC	CCDC6-RET	10 mg/kg QD	28 days	>80%	Based on typical efficacy of selective RET inhibitors in PDX models.
Representative	Thyroid	NCOA4-RET	10 mg/kg QD	28 days	>90%	Based on typical efficacy of selective RET inhibitors in PDX models.

Table 2: Pharmacodynamic Effects of **Pralsetinib** in PDX Tumors

PDX Model ID	Cancer Type	Pralsetinib Dose (Oral)	Time Point	p-RET Inhibition	p-ERK Inhibition
Representative	NSCLC	30 mg/kg single dose	4 hours	>90%	>80%
Representative	Thyroid	30 mg/kg single dose	4 hours	>95%	>85%

Note: Data in Tables 1 and 2 for "Representative" models are extrapolated from typical outcomes for selective RET inhibitors in PDX studies and the known mechanism of action of pralsetinib.

Experimental Protocols

The following are detailed protocols for the establishment of PDX models and subsequent efficacy studies with **pralsetinib**.

Protocol 1: Establishment of RET-Altered Patient-Derived Xenograft (PDX) Models

Objective: To establish and propagate patient-derived tumor xenografts in immunodeficient mice.

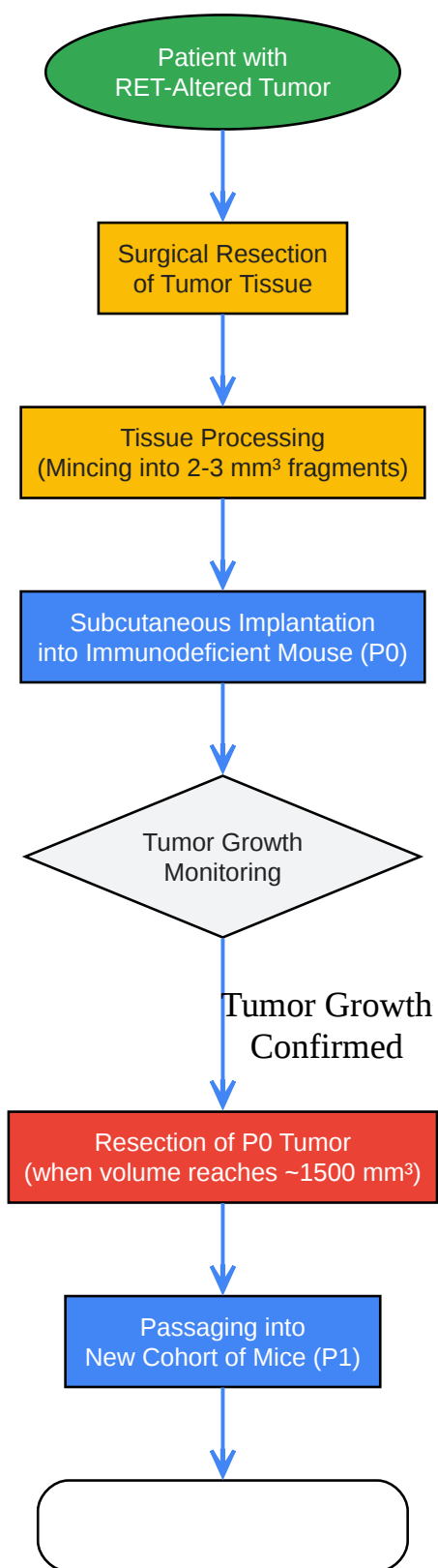
Materials:

- Fresh tumor tissue from a patient with a known RET alteration (obtained under IRB-approved protocol).
- 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
- Sterile surgical instruments.
- Matrigel (optional).
- Culture medium (e.g., DMEM/F12) with antibiotics.
- Anesthesia (e.g., isoflurane).

Procedure:

- Tumor Tissue Processing:
 - Collect fresh tumor tissue in a sterile container with culture medium on ice and process within 2-4 hours of resection.
 - In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
 - Mince the tumor into small fragments (2-3 mm³).
- Implantation:
 - Anesthetize the mouse.
 - Make a small incision on the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - (Optional) Mix the tumor fragment with 50 µL of Matrigel.
 - Implant one tumor fragment into the subcutaneous pocket.
 - Close the incision with surgical clips or sutures.

- Monitoring and Passaging:
 - Monitor the mice twice weekly for tumor growth.
 - Measure tumor volume using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When the tumor reaches 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. This is passage 0 (P0).
 - Process the resected tumor as in step 1 and implant into a new cohort of mice for expansion (P1, P2, etc.).



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Caption: Workflow for PDX Model Establishment and Passaging.

Protocol 2: Pralsetinib Efficacy Study in PDX Models

Objective: To evaluate the anti-tumor efficacy of **pralsetinib** in established RET-altered PDX models.

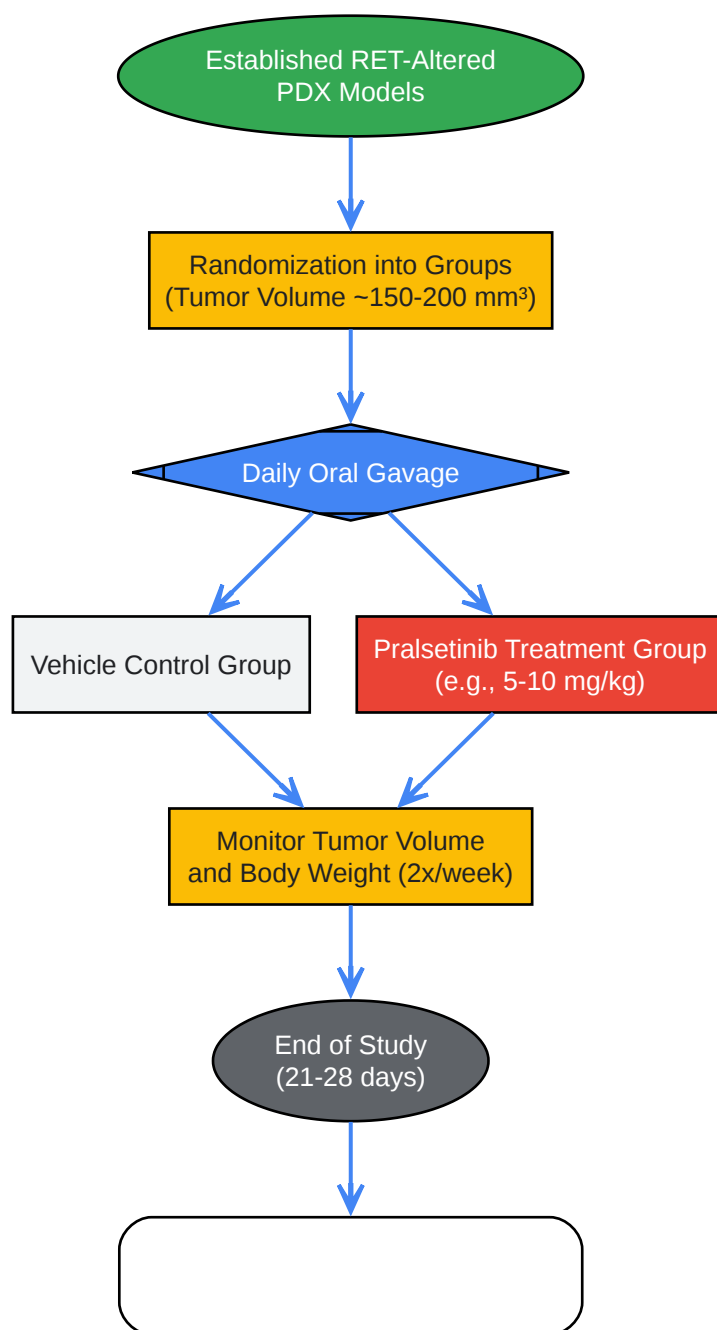
Materials:

- Established RET-altered PDX models (passage 2-5).
- **Pralsetinib** (formulated for oral administration).
- Vehicle control (e.g., 0.5% methylcellulose in sterile water).
- Oral gavage needles.
- Calipers for tumor measurement.

Procedure:

- Study Enrollment:
 - Implant PDX tumor fragments into a cohort of mice.
 - When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
 - Prepare **pralsetinib** at the desired concentration in the vehicle. A dose of 5-10 mg/kg administered once or twice daily is a typical starting point based on preclinical data.[\[7\]](#)
 - Administer **pralsetinib** or vehicle control to the respective groups via oral gavage daily.
 - Monitor the body weight of the mice twice weekly as a measure of toxicity.
- Efficacy Assessment:
 - Measure tumor volume twice weekly.

- Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.
- At the end of the study, euthanize the mice and resect the tumors.
- Data Analysis:
 - Plot mean tumor volume \pm SEM for each group over time.
 - Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: $\%TGI = (1 - (\Delta T / \Delta C)) \times 100$, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
- Pharmacodynamic Analysis (Optional):
 - A satellite group of mice can be treated with a single dose of **pralsetinib**.
 - Collect tumors at various time points (e.g., 2, 4, 8, 24 hours) after dosing.
 - Prepare tumor lysates and perform Western blotting for p-RET, total RET, p-ERK, and total ERK to confirm target engagement.



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Caption: Experimental Workflow for **Pralsetinib** Efficacy Studies in PDX Models.

Conclusion

Pralsetinib has demonstrated significant clinical activity in patients with RET-altered cancers. The use of PDX models provides a robust preclinical platform to further investigate its efficacy across a broader range of RET fusions and mutations, to explore mechanisms of resistance,

and to test novel combination therapies. The protocols and data presented here serve as a guide for researchers to effectively utilize **pralsetinib** in PDX-based cancer research.

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